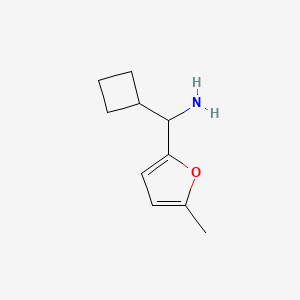![molecular formula C9H16N2O2 B13082083 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13082083.png)
2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one: is a heterocyclic compound with the following chemical structure:
Structure: C9H16N2O2Br
This compound belongs to the spirocyclic family and contains a spiro nitrogen atom. The “2-ethyl” group indicates an ethyl substituent attached to the nitrogen atom. .
Méthodes De Préparation
Synthetic Routes: The synthetic routes for this compound involve cyclization reactions. One common method is the reaction between an appropriate amine and a carbonyl compound, followed by cyclization. Specific conditions and reagents may vary, but the overall process aims to form the spirocyclic ring.
Industrial Production: While detailed industrial production methods are not widely available, research laboratories often synthesize this compound for scientific investigations.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Can be reduced to form the corresponding amine.
Substitution: Reacts with nucleophiles or electrophiles to form substituted derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) or electrophiles (e.g., alkyl halides).
Major Products: The major products depend on the specific reaction conditions and substituents present. For example, reduction may yield the corresponding amine, while oxidation could lead to an oxo-functionalized derivative.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used in organic synthesis to create more complex molecules.
Spirocyclic Chemistry: Studied for its unique spirocyclic structure and reactivity.
Pharmacology: Investigated for potential pharmaceutical applications due to its spirocyclic scaffold.
Biological Activity: Research on its effects on biological targets (e.g., receptors, enzymes).
Fine Chemicals: Used as a precursor in the synthesis of other compounds.
Materials Science: Explored for its properties in materials applications.
Mécanisme D'action
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While there are no direct analogs with the same spirocyclic structure, related compounds with similar heterocyclic scaffolds include:
- Spirooxindoles
- Spiropiperidines
These compounds share some features but differ in substituents and functional groups.
Propriétés
Formule moléculaire |
C9H16N2O2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C9H16N2O2/c1-2-7-8(12)11-9(13-7)3-5-10-6-4-9/h7,10H,2-6H2,1H3,(H,11,12) |
Clé InChI |
GJBNZVUQEZBTLD-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)NC2(O1)CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B13082011.png)
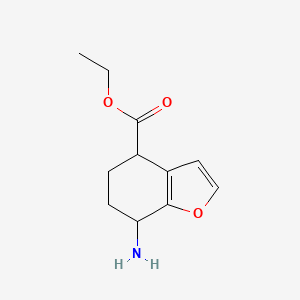
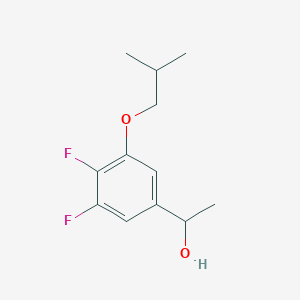
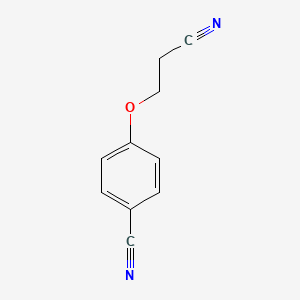
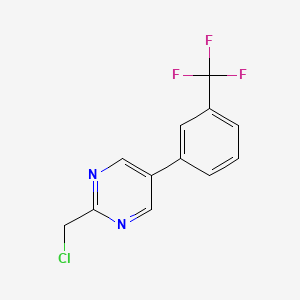
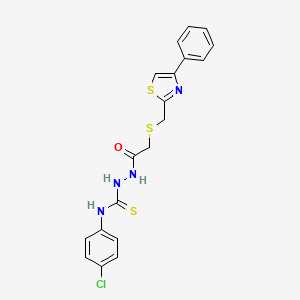
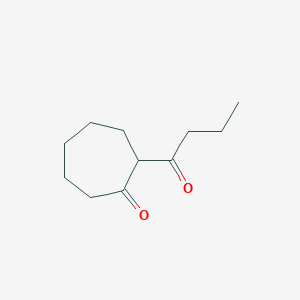
![(4Z)-4-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,5-dione](/img/structure/B13082039.png)


![(4S,5R)-N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl-[(4S,5R)-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B13082053.png)


